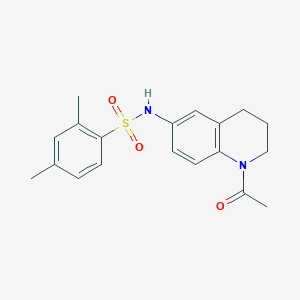
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2,4-dimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2,4-dimethylbenzenesulfonamide, also known as ADQ, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ADQ is a quinoline derivative that has been synthesized using various methods and has shown promising results in studies related to its mechanism of action and physiological effects.
Wissenschaftliche Forschungsanwendungen
Anticancer and Radioprotective Agents
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2,4-dimethylbenzenesulfonamide and its derivatives have been explored for their potential in anticancer and radioprotective applications. Notably, certain quinoline and benzenesulfonamide derivatives exhibited cytotoxic activity against cancer cells and demonstrated radioprotective effects in vivo against γ-irradiation in mice, showcasing their potential as therapeutic agents in oncology and radioprotection (Ghorab et al., 2008).
Antimicrobial Agents
Another significant application of N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2,4-dimethylbenzenesulfonamide derivatives is in the development of antimicrobial agents. These compounds have been synthesized and evaluated for their efficacy against various Gram-positive and Gram-negative bacteria, displaying potent antimicrobial activity. This opens up avenues for their use in combating bacterial infections and in the development of new antibacterial drugs (Biointerface Research in Applied Chemistry, 2019).
Molecular Interactions and Structural Analysis
The structural aspects and molecular interactions of quinoline-based sulfonamide compounds have been studied, revealing insights into their chemical behavior and interaction mechanisms. Such studies are crucial for understanding the foundational properties of these compounds and for guiding the design of new molecules with enhanced efficacy and targeted action (Karmakar et al., 2007).
Electrochemical Analysis
Electroanalytical studies on quinoline sulfonamide derivatives, like 4-methyl-N-quinolin-8-ylbenzenesulfonamide, provide valuable information on their electrochemical properties. This knowledge is beneficial for applications in chemical sensors and in developing methods for the quantitative analysis of these compounds, contributing to their practical application in various fields (Abelairas et al., 1994).
Alzheimer’s Disease Treatment
Derivatives of N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2,4-dimethylbenzenesulfonamide have been investigated for their potential as treatments for Alzheimer’s disease. Research into hybrid compounds containing quinoline and sulfonamide structures has shown promising results in inhibiting enzymes related to Alzheimer’s, offering a path toward the development of multifunctional agents for the disease’s treatment (Makhaeva et al., 2020).
Eigenschaften
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-13-6-9-19(14(2)11-13)25(23,24)20-17-7-8-18-16(12-17)5-4-10-21(18)15(3)22/h6-9,11-12,20H,4-5,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEQDZWNTVWFBKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2,4-dimethylbenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

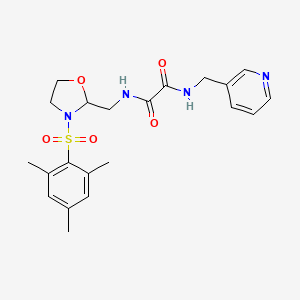
![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone](/img/structure/B2768327.png)

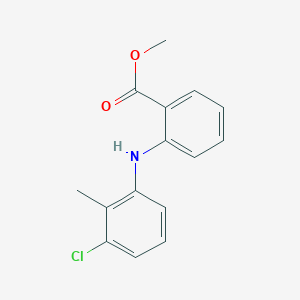
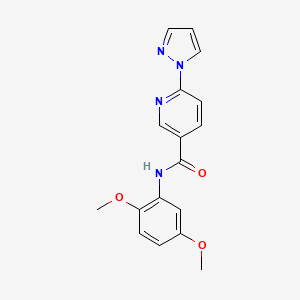
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide](/img/structure/B2768332.png)

![Ethyl 2-(allylthio)-7-methyl-4-oxo-5-(o-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2768336.png)
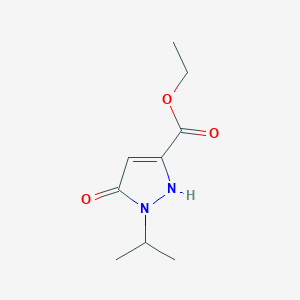
![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-(diethylamino)-2-methylphenyl)acetamide](/img/structure/B2768339.png)
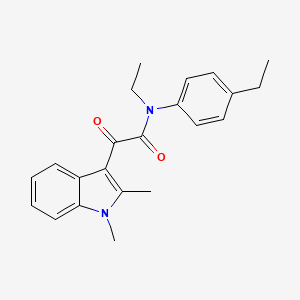
![6-Methoxy-3-(4-methylbenzenesulfonyl)-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2768341.png)
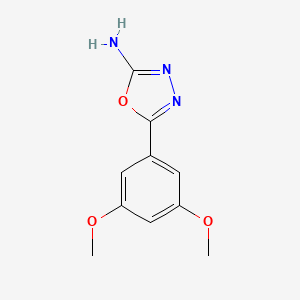
![3,5-Dimethoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide](/img/structure/B2768346.png)